3-(3-Isopropylphenyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3-Isopropylphenyl)azetidine, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via intramolecular amination of organoboronates .
Industrial Production Methods: Industrial production of azetidines often involves scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Isopropylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring into more saturated compounds.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
3-(3-Isopropylphenyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Isopropylphenyl)azetidine involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, its unique structure allows it to interact with biological membranes, affecting their properties and functions.
Comparison with Similar Compounds
Pyrrolidines: These five-membered nitrogen-containing heterocycles are more stable and less reactive than azetidines.
Piperidines: Six-membered nitrogen-containing heterocycles that are commonly used in medicinal chemistry.
Uniqueness of 3-(3-Isopropylphenyl)azetidine: this compound stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it a versatile compound for various applications, from drug design to materials science .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(3-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)10-4-3-5-11(6-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
IWERVMQAFYWQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2CNC2 |
Origin of Product |
United States |
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